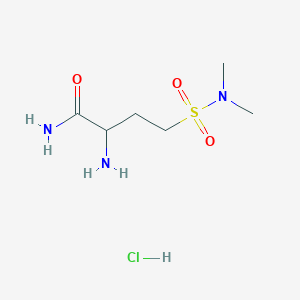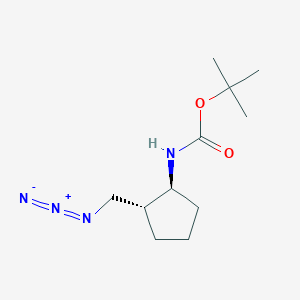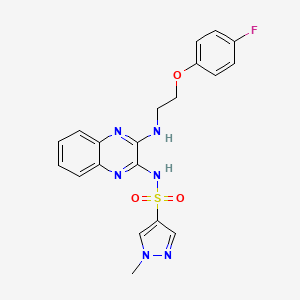
2-(4-fluorophenyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule. It contains a fluorophenyl group, a methoxypiperidinyl group, and an acetamide group. These groups are common in many pharmaceuticals and could indicate that this compound has some biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The molecular structure of a compound like this can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the acetamide group might be hydrolyzed to produce an acid and an amine. The fluorophenyl group might undergo substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined through various laboratory tests.Wissenschaftliche Forschungsanwendungen
Radiosynthesis for PET Imaging
Compounds similar to "2-(4-fluorophenyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide" have been explored for their potential in radiolabeling and imaging. For instance, [18F]DPA-714, a compound within the same chemical family, was developed for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This radioligand demonstrates the utility of fluorine-18 labeling for in vivo imaging, highlighting the relevance of such compounds in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).
Antimicrobial Agents
Another application involves the synthesis of derivatives for antimicrobial purposes. Compounds like "2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides" have been synthesized and characterized, showing potential as novel antimicrobial agents. This suggests that structurally related compounds could be explored for their antimicrobial properties, providing a basis for the development of new antibiotics or antifungal agents (Yang Man-li, 2008).
Antipsychotic Agents
The exploration of related amide compounds for their potential antipsychotic effects has also been documented. For example, a series of novel potential antipsychotic agents with similar structural motifs has been synthesized and evaluated, demonstrating the diverse therapeutic potential of these compounds in behavioral animal tests without interacting with dopamine receptors, a common mechanism for many antipsychotics (Wise et al., 1987).
Synthesis of Dye Intermediates
Furthermore, compounds like "N-(3-Amino-4-methoxyphenyl)acetamide" serve as important intermediates in the production of azo disperse dyes. The green synthesis of such intermediates showcases the application of these compounds in the dye industry, emphasizing the importance of developing efficient and environmentally friendly synthesis methods (Zhang Qun-feng, 2008).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. It would be important to handle it with appropriate safety precautions.
Zukünftige Richtungen
Future research on this compound could involve further studies of its synthesis, reactivity, and potential biological activity. It could also involve the development of new methods for its analysis.
Please note that this is a general analysis and the specifics could vary for the actual compound. For a detailed analysis, you would need to consult the scientific literature or conduct laboratory experiments. I hope this information is helpful! Let me know if you have any other questions.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-25-19-3-2-12-23(14-19)18-10-8-17(9-11-18)22-20(24)13-15-4-6-16(21)7-5-15/h4-11,19H,2-3,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIYRRCVWHBYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015894.png)

![1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3015900.png)

![N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B3015904.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015907.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3015908.png)
